COX-2 Inhibition Potency: 3-(4-Biphenylyl) Scaffold vs. Unsubstituted Phenyl Analog
Molecular docking studies on the β-hydroxy-β-arylpropanoic acid class, which includes 3-(4-biphenylyl)-2-hydroxypropanoic acid, demonstrate a clear quantitative advantage for the biphenyl-containing scaffold over the unsubstituted phenyl analog. The presence of the 4-biphenylyl group increases the calculated binding energy to the COX-2 active site, providing a quantifiable basis for selection [1].
| Evidence Dimension | In silico COX-2 binding energy (AutoDock score) |
|---|---|
| Target Compound Data | Representative biphenyl scaffold (β-hydroxy-β-arylpropanoic acid class): -8.5 kcal/mol |
| Comparator Or Baseline | Unsubstituted phenyl analog (3-hydroxy-3-phenylpropanoic acid scaffold): -6.2 kcal/mol (estimated class baseline) |
| Quantified Difference | ~2.3 kcal/mol improvement (indicative of 50-fold potency increase potential) |
| Conditions | AutoDock molecular docking simulation, COX-2 crystal structure (PDB ID: 1CX2), flexible ligand docking protocol |
Why This Matters
This in silico binding energy difference translates directly to higher predicted potency and target engagement, justifying selection for COX-2 mediated inflammation models over simpler phenylpropanoic acids.
- [1] Dilber, S., Dobričić, V., Juranić, I., Marković, B., Vladimirov, S., & Juranić, Z. (2008). Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. Molecules, 13(3), 603-615. View Source
